- Graebe-Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazoleJournal of the Chemical Society, 1942, 500, 500-4,
Cas no 961-68-2 (2,4-Dinitro-N-phenylaniline)

2,4-Dinitro-N-phenylaniline structure
商品名:2,4-Dinitro-N-phenylaniline
2,4-Dinitro-N-phenylaniline 化学的及び物理的性質
名前と識別子
-
- 2,4-Dinitro-N-phenylaniline
- N-(2,4-Dinitrophenyl)-N-phenylamine
- 2,4-Dinitrodiphenylamine
- 2,4-Dinitro-N-phenylbenzenamine (ACI)
- Diphenylamine, 2,4-dinitro- (8CI)
- (2,4-Dinitro-phenyl)-phenyl-amine
- Acetoquinone Yellow 5JZ
- C.I. 10340
- C.I. Disperse Yellow 14
- Disperse yellow 14
- N-(2,4-Dinitrophenyl)aniline
- N-(2,4-Dinitrophenyl)benzenamine
- N-Phenyl-2,4-dinitroaniline
- NSC 6150
- o,p-Dinitrodiphenylamine
- Serisol Yellow 2G
- Supracet Yellow 3G
- D0278
- Diphenylamine,4-dinitro-
- 961-68-2
- F0020-1341
- SCHEMBL293916
- Benzenamine, 2,4-dinitro-N-phenyl-
- EN300-175017
- 2,4-dinitro-N-phenyl-aniline
- BRN 1996954
- 2,4-Dinitrodiphenylamin
- 4-12-00-01692 (Beilstein Handbook Reference)
- Z31199805
- DB-057626
- 2,4-Dinitro-N-phenylaniline #
- CHEMBL4443557
- STK266239
- AS-58183
- NSC6150
- EINECS 213-508-4
- AKOS000286101
- A845554
- Benzenamine,4-dinitro-N-phenyl-
- NSC-6150
- InChI=1/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13
- Diphenylamine, 2,4-dinitro-
- MFCD00007223
- 2,4-Dinitrodiphenylamine, 98%
- DTXSID7061354
- AI3-02914
- D89621
- W-100147
- NS00021408
-
- MDL: MFCD00007223
- インチ: 1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H
- InChIKey: RHTVQEPJVKUMPI-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C=C([N+](=O)[O-])C(NC2C=CC=CC=2)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 259.05900
- どういたいしつりょう: 259.05930578g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 104Ų
じっけんとくせい
- 色と性状: 赤色針状結晶[1]
- 密度みつど: 1.3450 (rough estimate)
- ゆうかいてん: 157.0 to 160.0 deg-C
- ふってん: 402.47°C (rough estimate)
- フラッシュポイント: 204.1 ºC
- 屈折率: 1.5700 (estimate)
- ようかいど: acetone: soluble25mg/mL, clear, orange to red
- あんていせい: Stable. Incompatible with strong bases, strong acids, strong oxidizing agents.
- PSA: 103.67000
- LogP: 4.36600
- ようかいせい: 熱エタノール/熱ベンゼン/アセトン/クロロホルムに可溶性[4]
2,4-Dinitro-N-phenylaniline セキュリティ情報
- ヒント:に警告
- 危害声明: H316-H320
- 警告文: P264-P305+P351+P338+P337+P313-P332+P313
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S37/39
- RTECS番号:JJ8825000
-
危険物標識:
- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
- リスク用語:R36/37/38
2,4-Dinitro-N-phenylaniline 税関データ
- 税関コード:2921440000
- 税関データ:
中国税関番号:
2921440000概要:
2921440000。ジフェニルアミン及びその誘導体及びその塩。付加価値税17.0%。税金還付率17.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921440000。ジフェニルアミン及びその誘導体、その塩。付加価値税:17.0%。還付率:17.0%……最恵国待遇関税:6.5%。一般関税:30.0%
2,4-Dinitro-N-phenylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-175017-1.0g |
2,4-dinitro-N-phenylaniline |
961-68-2 | 95.0% | 1.0g |
$101.0 | 2025-02-19 | |
abcr | AB142628-25 g |
2,4-Dinitrodiphenylamine, 96%; . |
961-68-2 | 96% | 25 g |
€65.60 | 2023-07-20 | |
Life Chemicals | F0020-1341-25mg |
2,4-dinitro-N-phenylaniline |
961-68-2 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0020-1341-30mg |
2,4-dinitro-N-phenylaniline |
961-68-2 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F0020-1341-4mg |
2,4-dinitro-N-phenylaniline |
961-68-2 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0020-1341-5mg |
2,4-dinitro-N-phenylaniline |
961-68-2 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154907-25G |
2,4-Dinitro-N-phenylaniline |
961-68-2 | >98.0% | 25g |
¥104.90 | 2023-09-03 | |
TRC | D194475-2.5g |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 2.5g |
$ 45.00 | 2022-06-05 | ||
Enamine | EN300-175017-0.25g |
2,4-dinitro-N-phenylaniline |
961-68-2 | 95.0% | 0.25g |
$50.0 | 2025-02-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0278-100G |
2,4-Dinitrodiphenylamine |
961-68-2 | >98.0%(GC) | 100g |
¥520.00 | 2024-04-15 |
2,4-Dinitro-N-phenylaniline 合成方法
ごうせいかいろ 1
はんのうじょうけん
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Solvents: Ethanol
リファレンス
- Ring cleavage in cyclic azomethines. Cleavage of 6,7-dimethoxyisoquinolineZhurnal Obshchei Khimii, 1937, 7, 162-8,
ごうせいかいろ 3
はんのうじょうけん
1.1 Solvents: Ethanol , Water
リファレンス
- Kinetics of nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with substituted anilinesJournal of the Indian Chemical Society, 1989, 66(5), 342-4,
ごうせいかいろ 4
はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ; 24 h, rt
リファレンス
- Prodrugs for nitroreductase-based cancer therapy-3: Antitumor activity of the novel dinitroaniline prodrugs/Ssap-NtrB enzyme suicide gene system: Synthesis, in vitro and in silico evaluation in prostate cancerEuropean Journal of Medicinal Chemistry, 2020, 187,,
ごうせいかいろ 5
はんのうじょうけん
1.1 Catalysts: Potassium fluoride , Basic alumina ; 5 min, rt
1.2 10 min, 40 °C
1.2 10 min, 40 °C
リファレンス
- Synthesis of some novel n-substituted aromatic aminesJournal of Applicable Chemistry (Lumami, 2019, 8(3), 1031-1036,
ごうせいかいろ 6
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 15 h, 25 °C
リファレンス
- 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cellsBioorganic & Medicinal Chemistry, 2015, 23(17), 5282-5292,
ごうせいかいろ 7
はんのうじょうけん
1.1 Solvents: Ethanol ; cooled; 1.5 h, rt
リファレンス
- Synthesis of 3-{1-phenyl-5-[N,N-bis(2'-chloroethyl)-amino]-benzimidazol-2-yl}-propanoic acidHecheng Huaxue, 2010, 18, 150-153,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 25 h, rt
リファレンス
- Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators, World Intellectual Property Organization, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Catalysts: Alumina , Potassium fluoride ; 15 min, 150 °C
リファレンス
- A facile and efficient synthesis of diaryl amines or ethers under microwave irradiation in the presence of KF/Al2O3 without solvent and their anti-fungal biological activities against six phytopathogensInternational Journal of Molecular Sciences, 2013, 14(9), 18850-18860,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Alumina , Potassium fluoride ; 5 min, rt
1.2 10 min, rt
1.2 10 min, rt
リファレンス
- Synthesis of N-arylamines in dry media and their antibacterial activityJournal of Chemical and Pharmaceutical Research, 2013, 5(3), 122-133,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt
リファレンス
- Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl MoietyJournal of Medicinal Chemistry, 2022, 65(19), 12701-12724,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Ethanol ; 1 h, rt → 78 °C
リファレンス
- Neutral Cyclometalated Iridium(III) Complexes Bearing Substituted N-Heterocyclic Carbene (NHC) Ligands for High-Performance Yellow OLED ApplicationInorganic Chemistry, 2019, 58(21), 14377-14388,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide , Palladium diacetate , [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: Dimethyl sulfoxide ; 17 h, 100 °C
リファレンス
- Efficient synthetic route to aromatic secondary amines via Pd/RuPhos/TBAB-catalyzed cross couplingNew Journal of Chemistry, 2017, 41(14), 6523-6529,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Ethanol ; 30 min, reflux; 3 h, reflux
リファレンス
- Synthesis and antiviral activity of substituted 5-ureido- and 5-thioureidobenzimidazole derivativesPharmazie, 1978, 33(1), 30-8,
ごうせいかいろ 15
はんのうじょうけん
1.1 20 min, 140 °C
リファレンス
- NiCl2.6H2O as recyclable heterogeneous catalyst for N-arylation of amines and NH-heterocycles under microwave exposureTetrahedron Letters, 2012, 53(17), 2218-2221,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Ethanol ; rt → reflux; 1 h, reflux; reflux → rt
リファレンス
- New ferro- and antiferromagnetic complexes of tridentate azomethines with copperZhurnal Neorganicheskoi Khimii, 2008, 53(10), 1677-1683,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water
リファレンス
- Transformation of aryl esters of N-substituted benzimide acids in alkaline solutionsUkrainskii Khimicheskii Zhurnal (Russian Edition), 1988, 54(11), 1191-5,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Potassium carbonate ; 5 h, rt → 80 °C
リファレンス
- Synthesis of benzimidazole derivatives from 2-nitroaniline in a one-step reductive cyclization processShanghai Daxue Xuebao, 2007, 13(1), 77-81,
2,4-Dinitro-N-phenylaniline Raw materials
- Benzenecarboximidic acid, N-phenyl-, 2,4-dinitrophenyl ester (9CI)
- 2-(2,4-Dinitrophenyl)-6,7-dimethoxyisoquinolinium
2,4-Dinitro-N-phenylaniline Preparation Products
2,4-Dinitro-N-phenylaniline 関連文献
-
L. Lain,H. L?nnberg,T. A. L?nnberg Org. Biomol. Chem. 2015 13 3484
-
G. G. Coker,S. G. P. Plant,P. B. Turner J. Chem. Soc. 1951 110
-
3. Reactions of aromatic nitro-compounds in alkaline media. Part XI. Structural investigations by proton magnetic resonance spectroscopyM. R. Crampton,V. Gold J. Chem. Soc. B 1966 893
-
4. Reactions in strongly basic solutions. Part IV. Kinetics and mechanisms of the alkaline hydrolysis of 1-substituted 2,4-dinitrobenzenes in aqueous dioxanK. Bowden,R. S. Cook,M. J. Price J. Chem. Soc. B 1971 1778
-
5. Efficient synthetic route to aromatic secondary amines via Pd/RuPhos/TBAB-catalyzed cross couplingPinki Gaur,K. Durga Bhaskar Yamajala,Shaibal Banerjee New J. Chem. 2017 41 6523
-
6. 7??Aromatic chemistryShinji Toyota,Masahiko Iyoda,Fumio Toda Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2002 98 359
-
Zuri?e Abrego,Nagore Grijalba,Nora Unceta,Maite Maguregui,Alicia Sanchez,Alberto Fernández-Isla,M. Aranzazu Goicolea,Ramón J. Barrio Analyst 2014 139 6232
-
Matteo D. Gallidabino,Leon P. Barron,Céline Weyermann,Francesco S. Romolo Analyst 2019 144 1128
-
9. The excess basicity of alkali metal methoxides in methanolAlessandro Bagno,Gianfranco Scorrano,Fran?ois Terrier J. Chem. Soc. Perkin Trans. 2 1990 1017
-
10. Benzoquinone imines. Part VI. Mechanism and kinetics of the reaction of p-benzoquinone di-imines with m-phenylenediaminesJohn F. Corbett J. Chem. Soc. B 1969 827
961-68-2 (2,4-Dinitro-N-phenylaniline) 関連製品
- 612-28-2(N-Methyl-2-nitroaniline)
- 20691-71-8(N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine)
- 2784-89-6(2-Nitro-N1-phenylbenzene-1,4-diamine)
- 2908-76-1(Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-)
- 18264-71-6(2,2'-Dinitrodiphenylamine)
- 1361734-27-1(Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2763939-90-6(3-[(3-Bromophenyl)methyl]-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid)
- 1185321-97-4(3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2228804-63-3(1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)
- 2137544-84-2(5-Cyclopropyl-1,2,3,6-tetrahydropyridin-3-amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:961-68-2)2,4-Dinitrodiphenylamine

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:961-68-2)2,4-Dinitrodiphenylamine

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ